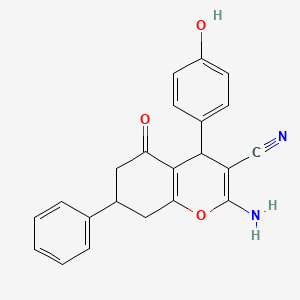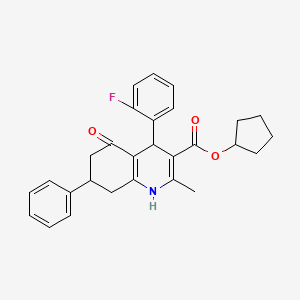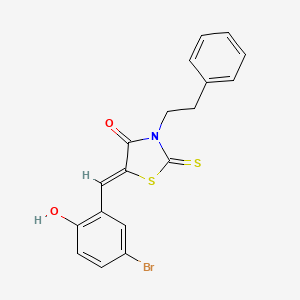![molecular formula C17H19NO B5205153 N-[2-(allyloxy)benzyl]-2-methylaniline](/img/structure/B5205153.png)
N-[2-(allyloxy)benzyl]-2-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(allyloxy)benzyl]-2-methylaniline, also known as ABMA, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. ABMA is commonly used in the synthesis of various organic compounds and has been found to have potential applications in the field of medicine. In
Mechanism of Action
The mechanism of action of N-[2-(allyloxy)benzyl]-2-methylaniline is not fully understood. However, it has been suggested that it may inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. N-[2-(allyloxy)benzyl]-2-methylaniline has also been found to have the ability to scavenge free radicals, which may contribute to its anti-inflammatory and antioxidant properties.
Biochemical and Physiological Effects:
N-[2-(allyloxy)benzyl]-2-methylaniline has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and scavenge free radicals. N-[2-(allyloxy)benzyl]-2-methylaniline has also been found to have neuroprotective effects, which make it a potential candidate for the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-[2-(allyloxy)benzyl]-2-methylaniline in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a potential candidate for the development of new cancer treatments. However, one of the limitations of using N-[2-(allyloxy)benzyl]-2-methylaniline is its potential toxicity. Further studies are needed to determine the safety and efficacy of N-[2-(allyloxy)benzyl]-2-methylaniline in humans.
Future Directions
There are many future directions for the study of N-[2-(allyloxy)benzyl]-2-methylaniline. One of the most promising areas of research is the development of new cancer treatments. N-[2-(allyloxy)benzyl]-2-methylaniline has shown potential as an anti-tumor agent and further studies are needed to determine its effectiveness in humans. Additionally, N-[2-(allyloxy)benzyl]-2-methylaniline may have potential applications in the treatment of neurological disorders and other diseases. Further research is needed to fully understand the mechanism of action and potential uses of N-[2-(allyloxy)benzyl]-2-methylaniline.
Synthesis Methods
The synthesis of N-[2-(allyloxy)benzyl]-2-methylaniline can be achieved through a series of chemical reactions. One of the most commonly used methods involves the reaction of 2-methylaniline with allyl bromide in the presence of a base such as sodium hydroxide. This results in the formation of N-[2-(allyloxy)benzyl]-2-methylaniline. The purity of the compound can be increased through various purification methods such as recrystallization or column chromatography.
Scientific Research Applications
N-[2-(allyloxy)benzyl]-2-methylaniline has been found to have potential applications in the field of medicine. It has been studied for its anti-tumor properties and has shown promising results in inhibiting the growth of cancer cells. N-[2-(allyloxy)benzyl]-2-methylaniline has also been found to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases.
properties
IUPAC Name |
2-methyl-N-[(2-prop-2-enoxyphenyl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-3-12-19-17-11-7-5-9-15(17)13-18-16-10-6-4-8-14(16)2/h3-11,18H,1,12-13H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLUOVWRGTFFWCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NCC2=CC=CC=C2OCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(allyloxy)benzyl]-2-methylaniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

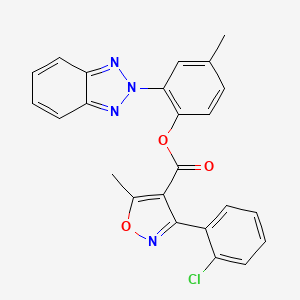
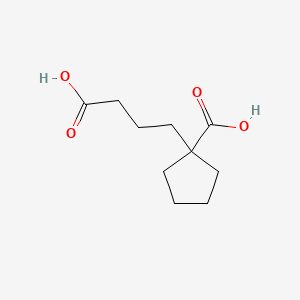
![4-{[(2-hydroxy-1-naphthyl)methylene]amino}-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5205086.png)

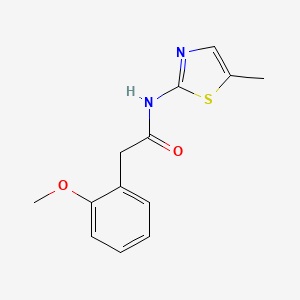
![2-({2-[(2-anilino-2-oxoethyl)thio]-1,3-benzothiazol-6-yl}amino)-2-oxoethyl diethyldithiocarbamate](/img/structure/B5205099.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-{1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B5205102.png)
![1-(4-bromophenyl)-3-[(2-oxo-2-phenylethyl)amino]-2-propen-1-one](/img/structure/B5205103.png)
![2-[4-ethyl-5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5205124.png)
![1-(butyrylthio)-8-methoxy-4,4-dimethyl-4,5-dihydro[1,2]dithiolo[3,4-c]quinolin-2-ium chloride](/img/structure/B5205133.png)
![2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-(1-naphthyl)ethanone hydrobromide](/img/structure/B5205139.png)
